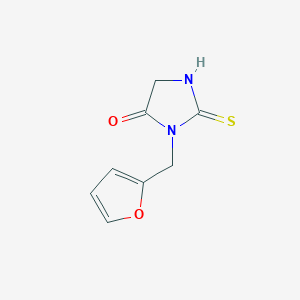

3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. This information can often be found in chemical databases or scientific literature .

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis

This involves measuring properties like the compound’s melting point, boiling point, solubility in various solvents, and its spectral data (IR, NMR, MS, etc.) .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one, also known as 3-(furan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one:

Antimicrobial Activity

This compound has shown promising antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects. The presence of the furan ring and the mercapto group contributes to its ability to disrupt microbial cell walls and inhibit enzyme activity, making it a potential candidate for developing new antimicrobial agents .

Antioxidant Properties

Research indicates that 3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one exhibits strong antioxidant activity. This is attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. Its antioxidant properties make it useful in the development of pharmaceuticals aimed at treating diseases related to oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes like urease and acetylcholinesterase. By inhibiting these enzymes, it can be used in the treatment of conditions such as peptic ulcers (through urease inhibition) and Alzheimer’s disease (through acetylcholinesterase inhibition). Its structure allows it to bind effectively to the active sites of these enzymes, blocking their activity.

Anti-inflammatory Effects

3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one has demonstrated significant anti-inflammatory effects in various studies. It works by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory pathways. This makes it a potential candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Material Science Applications

Beyond biological applications, 3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one has potential uses in material science. Its unique chemical properties make it suitable for developing new materials with specific functionalities, such as sensors, catalysts, and polymers. Research in this area focuses on leveraging its stability and reactivity to create innovative materials for various industrial applications.

Source 1 Source 2 Source 3 Source 4 : Source 5 : Source 6 : Source 7 : Source 8

Wirkmechanismus

Mode of Action

It has been studied in the context of [3 + 2] cycloaddition reactions . These reactions follow a one-step mechanism under kinetic control with highly asynchronous bond formation . The global electron density transfer predicts a low polar character of forward electron density transfer type with the electronic flux from the nitrone to the maleimides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one. For instance, solvent effects can increase the activation energy, particularly along the endo pathway . The influence of temperature was also investigated at 289.15 K, 298.15 K, and 393.15 K

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(furan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c11-7-4-9-8(13)10(7)5-6-2-1-3-12-6/h1-3H,4-5H2,(H,9,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBUFJLQIGRHCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)N1)CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2628201.png)

![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide](/img/structure/B2628205.png)

![tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B2628207.png)

![6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile](/img/structure/B2628208.png)

![(2Z)-2-[(acetyloxy)imino]-N-(4-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2628209.png)

![7-[1,1'-Biphenyl]-4-yl-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2628213.png)

![N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2628215.png)